Benzyl ethyl-L-valinate hydrochloride

Organic synthesis Chromatography Peptide coupling

This N-ethyl, O-benzyl protected L-valine derivative enables UV detection (λ~254 nm) and optimal HPLC retention for asymmetric synthesis. The N-ethyl secondary amine offers distinct reactivity vs. free amines, reducing aggregation in hydrophobic SPPS. With purity up to 99.94%, it ensures reproducible results in chiral auxiliary and SAR studies.

Molecular Formula C14H22ClNO2
Molecular Weight 271.79
CAS No. 1259396-60-5
Cat. No. B2492615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ethyl-L-valinate hydrochloride
CAS1259396-60-5
Molecular FormulaC14H22ClNO2
Molecular Weight271.79
Structural Identifiers
SMILESCCNC(C(C)C)C(=O)OCC1=CC=CC=C1.Cl
InChIInChI=1S/C14H21NO2.ClH/c1-4-15-13(11(2)3)14(16)17-10-12-8-6-5-7-9-12;/h5-9,11,13,15H,4,10H2,1-3H3;1H/t13-;/m0./s1
InChIKeyHQXCYDWWDUJWQO-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Ethyl-L-Valinate Hydrochloride (CAS 1259396-60-5) — Chemical Profile for Chiral Synthesis Procurement


Benzyl ethyl-L-valinate hydrochloride (CAS 1259396-60-5) is an N-ethyl, O-benzyl protected L-valine derivative supplied as the hydrochloride salt, with molecular formula C₁₄H₂₂ClNO₂ and molecular weight 271.79 g/mol . The compound features a single defined stereocenter at the α-carbon (L-configuration retained) and dual protecting groups — an ethyl group on the α-amino nitrogen and a benzyl ester on the carboxyl terminus [1]. It is commercially available as a solid with reported purity ranging from ≥95% to 99.94% across multiple vendors .

Why Benzyl Ethyl-L-Valinate Hydrochloride Cannot Be Readily Replaced by Common Valinate Analogs


Valine-derived building blocks are not functionally interchangeable despite sharing the L-valine scaffold. The combination of N-alkylation state and ester protecting group fundamentally alters physicochemical properties and synthetic utility. Benzyl ethyl-L-valinate hydrochloride contains an N-ethyl secondary amine rather than the free primary amine found in L-valine benzyl ester hydrochloride (CAS 2462-34-2) , which modifies nucleophilicity, basicity, and hydrogen-bonding capacity. Compared to L-valine ethyl ester hydrochloride (CAS 17609-47-1), the benzyl ester confers increased lipophilicity (LogP 2.97 versus ~0.85–1.2 for ethyl ester) and UV-detectability for chromatographic monitoring . Compared to benzyl-L-valinate hydrochloride, the N-ethyl substitution eliminates one hydrogen-bond donor, altering solubility and reaction selectivity . These structural distinctions produce measurable differences in molecular properties that directly impact synthetic route design and reaction outcomes.

Quantitative Differentiation of Benzyl Ethyl-L-Valinate Hydrochloride from Closest Analogs


Enhanced Lipophilicity (LogP) vs. L-Valine Ethyl Ester Hydrochloride

Benzyl ethyl-L-valinate hydrochloride (C₁₄H₂₂ClNO₂, MW 271.79) exhibits a computed LogP of 2.97, representing a >1.7-unit increase in lipophilicity relative to L-valine ethyl ester hydrochloride (C₇H₁₅NO₂·HCl, MW 181.66, estimated LogP ~0.85–1.2) . This higher LogP translates to greater retention on reversed-phase HPLC, enabling UV-based monitoring via the benzyl chromophore (λ ~254 nm) without requiring derivatization [1]. The benzyl ester also increases molecular weight by approximately 90 Da compared to the ethyl ester analog .

Organic synthesis Chromatography Peptide coupling

Reduced Hydrogen-Bond Donor Count vs. Benzyl-L-Valinate Hydrochloride

Benzyl ethyl-L-valinate hydrochloride contains one hydrogen-bond donor (the N–H of the secondary ethylamine), compared to two hydrogen-bond donors in benzyl-L-valinate hydrochloride (the –NH₂ primary amine) . This reduction in H-bond donor count from 2 to 1 corresponds to a lower topological polar surface area (tPSA) of 38.3 Ų for the target compound versus 52.3 Ų for the comparator [1]. The difference reflects the N-ethyl substitution, which converts the primary amine to a secondary amine.

Peptide synthesis Protecting group strategy Solubility

Increased Conformational Flexibility via N-Ethyl Substitution

Benzyl ethyl-L-valinate hydrochloride possesses 7 rotatable bonds (including the N-ethyl group and benzyl ester), whereas benzyl-L-valinate hydrochloride contains only 5 rotatable bonds [1]. The additional two rotatable bonds derive from the N-ethyl substituent (C–N and C–C rotation) and are absent in the unsubstituted primary amine comparator. This increased conformational flexibility may influence stereochemical induction when the compound is employed as a chiral building block or auxiliary [2].

Asymmetric synthesis Chiral auxiliary Conformational analysis

High and Verified Commercial Purity: Up to 99.94% by HPLC

Commercially available benzyl ethyl-L-valinate hydrochloride is supplied at purity levels ranging from ≥95% to 99.94% as verified by HPLC . This purity range meets or exceeds that of commonly sourced L-valine benzyl ester hydrochloride (typically 95–98%) . Multiple vendors provide certificates of analysis (CoA) including HPLC, NMR, and GC data , ensuring batch-to-batch consistency for reproducible synthetic outcomes.

Quality control Procurement Analytical chemistry

Preferred Application Scenarios for Benzyl Ethyl-L-Valinate Hydrochloride (CAS 1259396-60-5)


Asymmetric Synthesis Requiring UV-Traceable Chiral Building Blocks

In asymmetric synthetic routes where reaction progress must be monitored by HPLC without derivatization, benzyl ethyl-L-valinate hydrochloride is the preferred choice. Its benzyl chromophore (λ ~254 nm) enables direct UV detection, while its LogP of 2.97 ensures adequate reversed-phase retention for intermediate purification [1]. L-Valine ethyl ester hydrochloride lacks a strong UV chromophore and exhibits lower LogP (~0.85–1.2), making it less suitable for these workflows .

Solid-Phase Peptide Synthesis with Orthogonal N-Protection Requirements

For peptide coupling sequences that require an N-alkylated amino acid residue, benzyl ethyl-L-valinate hydrochloride provides the N-ethyl secondary amine functionality absent in standard valine benzyl ester . Its single hydrogen-bond donor (vs. two in free amine analogs) and reduced tPSA (38.3 Ų vs. 52.3 Ų) may reduce on-resin aggregation during SPPS of hydrophobic peptide sequences .

High-Fidelity Medicinal Chemistry SAR Campaigns Requiring ≥98% Purity

In structure-activity relationship studies where impurities could confound biological assay interpretation, the availability of benzyl ethyl-L-valinate hydrochloride at up to 99.94% HPLC purity makes it preferable to standard valine benzyl ester hydrochloride (typically 95–98%) . This purity level supports reproducible dosing and minimizes the need for additional purification prior to biological testing.

Chiral Auxiliary Applications Requiring Enhanced Conformational Flexibility

When employed as a chiral auxiliary in asymmetric transformations, the 7 rotatable bonds of benzyl ethyl-L-valinate hydrochloride offer increased conformational flexibility compared to the 5 rotatable bonds of unsubstituted benzyl-L-valinate hydrochloride [2]. This structural feature, combined with the stereochemical integrity of the L-valine scaffold, provides a distinct stereocontrol profile as noted in recent ACS presentations on its use in asymmetric synthesis of pharmaceutical intermediates [3].

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